molecular formula C9H17ClN2O B2613450 (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride CAS No. 1349702-33-5

(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride

Cat. No.: B2613450
CAS No.: 1349702-33-5
M. Wt: 204.7
InChI Key: BWMXGMNUMNBEDE-DDWIOCJRSA-N
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Description

“®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” is a chemical compound with the molecular formula C9H17ClN2O . It has a CAS RN® 1349702-33-5 .


Molecular Structure Analysis

The molecular structure of “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” consists of a cyclobutyl ring attached to a pyrrolidine ring via a methanone group . The pyrrolidine ring carries an amino group at the 3-position .


Chemical Reactions Analysis

Cyclobutanes, such as “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride”, are highly reactive due to the strain in the four-membered ring . They can undergo a variety of addition, rearrangement, and insertion reactions, providing access to a wide range of complex molecular scaffolds .

Future Directions

The future directions for research on “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” and similar compounds could include the development of more practical routes for their synthesis , the exploration of their potential as bioisosteres , and the investigation of their potential applications in the treatment of various diseases .

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXGMNUMNBEDE-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2CC[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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